N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide
Overview
Description
N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzyl group, a nitrophenoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The nitration of phenol to produce 4-nitrophenol.
Etherification: The reaction of 4-nitrophenol with benzyl chloride in the presence of a base to form 4-(4-nitrophenoxy)benzyl chloride.
Sulfonamidation: The reaction of 4-(4-nitrophenoxy)benzyl chloride with benzenesulfonamide in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial. It is also investigated for its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the development of polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of carbonic anhydrase can result in reduced tumor growth in cancer therapy.
Comparison with Similar Compounds
- N-benzyl-4-nitrobenzenesulfonamide
- 4-(4-nitrophenoxy)benzenesulfonamide
- N-benzylbenzenesulfonamide
Comparison: N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide is unique due to the presence of both the nitrophenoxy and benzyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the nitrophenoxy group enhances its potential as an enzyme inhibitor, while the benzyl group contributes to its stability and reactivity.
Properties
IUPAC Name |
N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-21(23)16-6-8-17(9-7-16)26-18-10-12-19(13-11-18)27(24,25)20-14-15-4-2-1-3-5-15/h1-13,20H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGSJVQRZGVURD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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